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Compound of Interest

Compound Name: 6-lodoisoquinolin-3-amine

Cat. No.: B15229932

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific experimental data on the solubility and stability of 6-lodoisoquinolin-3-
amine has been found in publicly available literature. This guide is therefore based on
computational predictions, established chemical principles, and data from structurally related
compounds. All presented data should be considered predictive and requires experimental
verification.

Introduction

6-lodoisoquinolin-3-amine is a halogenated heterocyclic amine that holds potential as a
building block in medicinal chemistry and materials science. The iodo-substituent provides a
reactive handle for various cross-coupling reactions, while the aminoisoquinoline core is a
scaffold found in numerous biologically active compounds. A thorough understanding of its
physicochemical properties, particularly solubility and stability, is crucial for its effective use in
research and development. This document provides a predictive overview of these properties
and outlines standard protocols for their experimental determination.

Predicted Physicochemical Properties and
Solubility

The physicochemical properties of 6-lodoisoquinolin-3-amine were predicted using the
SwissADME web tool. These predictions offer insights into its likely behavior in various solvent
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systems and biological environments.

Table 1: Predicted Physicochemical Properties of 6-lodoisoquinolin-3-amine

Property Predicted Value
Molecular Formula CoH7IN2
Molecular Weight 270.07 g/mol
LogP (Consensus) 2.15

Topological Polar Surface Area (TPSA) 38.91 A2

Number of H-bond Acceptors 2

Number of H-bond Donors 1

Molar Refractivity 62.45

The predicted LogP value of 2.15 suggests that 6-lodoisoquinolin-3-amine has a moderate
lipophilic character. This indicates a preference for non-polar environments over aqueous
media.

Predicted Aqueous Solubility

Aqueous solubility was predicted using multiple models within the SwissADME platform. The
results consistently point towards low solubility in water.

Table 2: Predicted Aqueous Solubility of 6-lodoisoquinolin-3-amine

Model LogS Predicted Solubility Class
ESOL -3.10 Moderately soluble

Ali et al. -3.65 Poorly soluble

SILICOS-IT -3.42 Poorly soluble

Note: The LogS scale is defined as follows: Insoluble < -10 < Poorly < -6 < Moderately < -4 <
Soluble < -2 < Very < 0 < Highly.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b15229932?utm_src=pdf-body
https://www.benchchem.com/product/b15229932?utm_src=pdf-body
https://www.benchchem.com/product/b15229932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15229932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

These predictions suggest that while the compound is not insoluble, its solubility in neutral
agueous solutions is limited. The presence of the basic amino group implies that the solubility
will be pH-dependent, likely increasing in acidic conditions due to the formation of a more
soluble protonated species.

Predicted Solubility in Common Organic Solvents

Based on its predicted LogP and structural features, the following qualitative solubility profile in
common laboratory solvents can be anticipated:

Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to have moderate to good solubility
due to the potential for hydrogen bonding with the amino group.

o Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be well-soluble,
particularly in DMSO and DMF, which are excellent solvents for a wide range of organic
compounds.

e Non-Polar Solvents (e.g., Toluene, Hexanes): Moderate solubility is expected in aromatic
solvents like toluene due to the aromatic nature of the isoquinoline ring. Solubility in aliphatic
non-polar solvents like hexanes is likely to be poor.

o Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is
predicted.

Predicted Stability Profile and Degradation
Pathways

The stability of 6-lodoisoquinolin-3-amine is influenced by its functional groups: the iodo-
substituent, the aromatic amine, and the isoquinoline nucleus.

Potential Degradation Pathways

o Photodegradation: Aromatic iodides are often sensitive to light. The carbon-iodine bond is
weaker than carbon-bromine or carbon-chlorine bonds and can undergo homolytic cleavage
upon exposure to UV or even visible light. This would generate radical species, potentially
leading to decomposition or the formation of colored impurities.
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» Oxidative Degradation: The primary aromatic amine group is susceptible to oxidation.[1]
Oxidizing agents can convert the amine to nitroso or nitro compounds, or lead to the
formation of colored polymeric materials through radical coupling reactions.[2] The
isoquinoline ring itself is relatively stable to oxidation, but the presence of the electron-
donating amino group can activate the ring system.

o Thermal Degradation: While five-membered heterocyclic iodine compounds can have
considerable thermal stability, the overall thermal stability of 6-lodoisoquinolin-3-amine
would need to be experimentally determined.[3] High temperatures could potentially lead to
decomposition.

o Hydrolytic Stability: The C-I and C-N bonds on the aromatic ring are generally stable to
hydrolysis under neutral pH conditions. Stability may be reduced under harsh acidic or basic
conditions, although significant degradation is not typically expected.

The following diagram illustrates the most probable degradation pathways for 6-
lodoisoquinolin-3-amine.
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Predicted Degradation Pathways for 6-lodoisoquinolin-3-amine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Solubility and Stability of 6-lodoisoquinolin-3-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15229932#solubility-and-stability-of-6-
iodoisoquinolin-3-amine-in-common-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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